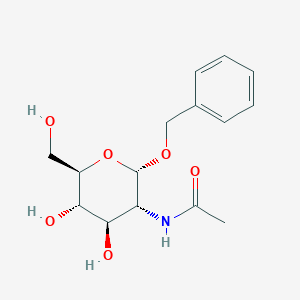

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-RYPNDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928117 | |

| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-62-9 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a crucial building block in the development of various carbohydrate-based therapeutics and biological probes. This document details established chemical and enzymatic synthesis protocols, presents quantitative data in a comparative format, and includes visual diagrams of reaction pathways and experimental workflows to facilitate understanding and replication.

Chemical Synthesis Approaches

The chemical synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside predominantly relies on the glycosylation of benzyl alcohol with a suitable N-acetylglucosamine donor. The Koenigs-Knorr reaction and its modifications are the most classic and widely employed methods. These reactions involve the use of a glycosyl halide donor, typically activated by a heavy metal salt promoter.

A common starting material for these syntheses is N-acetylglucosamine. One documented method involves the direct reaction of N-acetylglucosamine with benzyl alcohol in the presence of a strong acid catalyst.[1]

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] In the context of synthesizing Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, the reaction typically involves an acetylated glycosyl halide of N-acetylglucosamine and benzyl alcohol. The presence of a participating group, such as the acetamido group at C-2, can influence the stereochemical outcome of the glycosylation.[2] Promoters such as silver carbonate or mercuric cyanide are traditionally used.[2][3]

Modifications and Alternative Promoters

Over the years, various modifications to the Koenigs-Knorr reaction have been developed to improve yields, stereoselectivity, and reduce the toxicity of the promoters. Alternative promoters include various heavy metal salts like mercuric bromide/mercuric oxide and silver triflate.[2] The use of rare earth metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and scandium(III) triflate (Sc(OTf)₃), has also been explored for the synthesis of GalNAc glycosides, which can offer high stereoselectivity for α- and β-anomers respectively.[4][5]

Enzymatic Synthesis

An alternative to chemical synthesis is the use of enzymes, which offers high regio- and stereoselectivity under mild reaction conditions. Transglycosylation reactions using α-l-fucosidases, for example, have been employed to synthesize fucosyldisaccharides, demonstrating the potential of enzymatic approaches in forming specific glycosidic linkages.[6] While not directly for the title compound, this highlights the feasibility of enzymatic methods. β-glucosidases have also been utilized for the synthesis of β-D-glucopyranosides.[7][8] A chemo-enzymatic approach has been described for the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where an anomeric mixture is first synthesized chemically, followed by selective enzymatic hydrolysis of the β-anomer.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside and related glycosides.

Table 1: Chemical Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Acetylglucosamine | Benzyl alcohol, Concentrated HCl | - | 90 | 3 | 71 | [1] |

Detailed Experimental Protocols

Protocol 1: Direct Acid-Catalyzed Glycosylation of N-Acetylglucosamine

This protocol is based on the method described by Ali, M. et al. (2014).[1]

Materials:

-

N-Acetylglucosamine

-

Benzyl alcohol

-

Concentrated Hydrochloric Acid

-

Diethyl ether (Et₂O)

-

Hexanes

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-acetylglucosamine (6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).

-

Add concentrated HCl (2.9 mL) to the mixture.

-

Heat the reaction mixture to 90°C for 3 hours.

-

Cool the mixture to room temperature.

-

Pour the cooled mixture into 500 mL of diethyl ether and store overnight at -20°C.

-

Filter the resulting precipitate and rinse with diethyl ether and hexanes to yield the crude product.

-

Purify the crude material by silica gel chromatography using a solvent gradient of 8% to 15% methanol in dichloromethane to afford pure Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (5.98 g, 71% yield) as a white foam.[1]

-

Confirm the identity of the product by comparing its ¹H NMR spectrum with literature values.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical synthesis pathway of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

References

- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 4. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 6. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Properties, Synthesis, and Biological Relevance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological context of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound and its derivatives are pivotal in the field of glycobiology, serving as building blocks for the synthesis of complex oligosaccharides and as tools to study biological processes involving protein glycosylation.

Core Physical and Chemical Properties

This compound is a white, crystalline solid. Its core structure consists of an N-acetylglucosamine (GlcNAc) unit glycosidically linked to a benzyl group at the anomeric carbon in an alpha configuration. This benzyl group serves as a useful protecting group in chemical synthesis, which can be removed under specific conditions. The quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13343-62-9 |

| Molecular Formula | C₁₅H₂₁NO₆ |

| Molecular Weight | 311.33 g/mol [1] |

| Appearance | White Powder[2] |

| Melting Point | 183-185 °C[1] |

| Boiling Point | 594.9 °C at 760 mmHg[1] |

| Density | 1.34 g/cm³[1] |

| Flash Point | 313.6 °C[1] |

| pKa (Predicted) | 12.98 ± 0.70[2] |

| Storage Temperature | -20 °C[2] |

Experimental Protocols

The methodologies outlined below describe the synthesis and characterization of this compound. Given its common use as a synthetic intermediate, the synthesis of a key protected precursor is also detailed.

Synthesis

A common synthetic route to this compound involves the preparation of a protected intermediate, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, followed by deprotection.

2.1.1. Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

This procedure is adapted from established methods for the protection of carbohydrate diols.[3]

-

Materials: this compound, N,N-dimethylformamide (DMF), benzaldehyde dimethyl acetal, and p-toluenesulfonic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (3 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.4 equivalents).

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Remove the DMF under reduced pressure.

-

Suspend the resulting white residue in a saturated sodium bicarbonate solution.

-

Filter the solid product and wash it with a mixture of hexanes, ethyl acetate, and dichloromethane.

-

Dry the product under vacuum to yield Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.

-

2.1.2. Deprotection to Yield this compound

The removal of the benzylidene protecting group can be achieved by acidic hydrolysis.

-

Materials: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, aqueous acetic acid.

-

Procedure:

-

Suspend the benzylidene-protected compound in hot (around 80 °C) 80% aqueous acetic acid.

-

Stir the mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid and water.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

-

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet around 4.9 ppm with a small coupling constant (J ≈ 3.5 Hz), indicative of the alpha configuration. The protons of the benzyl group would appear in the aromatic region (7.3-7.5 ppm). The acetyl group's methyl protons would be a singlet around 1.8 ppm. The remaining sugar ring protons would be observed in the region of 3.5-4.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the anomeric carbon (C-1) around 95-100 ppm. The carbons of the benzyl group would be in the aromatic region (127-137 ppm), and the methyl carbon of the acetyl group would be around 23 ppm. The remaining carbons of the glucopyranoside ring would appear between 50 and 80 ppm.

2.2.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic building block, its close analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc), is a well-studied inhibitor of mucin biosynthesis.[4] This inhibition has significant implications in cancer research and other diseases characterized by altered mucin expression.

3.1. Inhibition of Mucin Biosynthesis

Mucins are heavily glycosylated proteins that form a protective barrier on epithelial surfaces. Their biosynthesis is a complex process that begins with the O-glycosylation of serine and threonine residues in the protein backbone.[2][5] The initial step is the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the polypeptide chain.

Benzyl-α-GalNAc acts as a competitive inhibitor in this pathway.[6] It mimics the initial GalNAc-serine/threonine structure and can act as a substrate for subsequent glycosyltransferases, leading to the synthesis of soluble oligosaccharides that are secreted from the cell instead of being attached to the mucin protein. This effectively truncates the O-glycan chains on mucins, altering their structure and function.[7]

Figure 1: Simplified pathway of mucin biosynthesis and its inhibition.

3.2. Experimental Workflow for Assessing O-Glycosylation Inhibition

The inhibitory effect of compounds like Benzyl-α-GalNAc on mucin glycosylation can be assessed in cell culture, for instance, using a colon cancer cell line that produces mucin.[7]

Figure 2: Workflow for O-glycosylation inhibition assay.

Conclusion

This compound is a valuable compound for chemical glycobiology. Its well-defined physical and chemical properties, along with established synthetic routes for its protected forms, make it a reliable building block for the synthesis of complex carbohydrates. Furthermore, the biological activity of its analogues as inhibitors of crucial pathways like mucin biosynthesis highlights the importance of such molecules in advancing our understanding of disease and in the development of novel therapeutic strategies. This guide provides a foundational resource for researchers working with this and related glycosides.

References

- 1. KEGG PATHWAY: Mucin type O-glycan biosynthesis - Reference pathway [kegg.jp]

- 2. journals.physiology.org [journals.physiology.org]

- 3. BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Krackeler Scientific, Inc. [krackeler.com]

- 5. Mucin Biosynthesis: Identification of the cis-Regulatory Elements of Human C2GnT-M Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of mucin glycosylation by aryl-N-acetyl-alpha-galactosaminides in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates. This document details the synthetic protocol, purification methods, and the analytical data essential for its structural confirmation, presented in a clear and accessible format for researchers in the field.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₆ |

| Molecular Weight | 311.33 g/mol |

| Appearance | White Powder |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Fischer glycosylation reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

N-acetyl-D-glucosamine

-

Benzyl alcohol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Methanol

-

Dichloromethane

Procedure:

-

N-acetyl-D-glucosamine is dissolved in benzyl alcohol.

-

Concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated (e.g., to 90°C) for a specified period (e.g., 3 hours).

-

After cooling to room temperature, the reaction mixture is poured into diethyl ether and stored at a low temperature (e.g., -20°C) overnight to facilitate precipitation.

-

The resulting precipitate is collected by filtration and washed with diethyl ether and hexanes.

-

The crude product is then purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.

Figure 1: Synthetic workflow for this compound.

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure, including the stereochemistry of the anomeric carbon. While specific spectral data was not found in the immediate search results, the general approach to its analysis is well-established in carbohydrate chemistry.

Expected ¹H NMR Spectral Features:

-

Anomeric Proton (H-1): A characteristic doublet in the downfield region (typically δ 4.5-5.5 ppm). The coupling constant (J-value) for the H-1 proton is crucial for determining the anomeric configuration. For an α-anomer, a smaller J-value (around 3-4 Hz) is expected due to the axial-equatorial relationship with H-2.

-

Glucopyranose Ring Protons (H-2 to H-6): A complex series of multiplets in the region of δ 3.5-4.5 ppm.

-

Benzyl Group Protons: Aromatic protons will appear as multiplets in the δ 7.2-7.4 ppm region, and the benzylic methylene protons (OCH₂) will be visible as two doublets (due to diastereotopicity) typically between δ 4.5 and 5.0 ppm.

-

N-acetyl Group Protons: A singlet for the methyl group around δ 2.0 ppm and a doublet for the NH proton, which may be broad and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Anomeric Carbon (C-1): A signal in the downfield region (δ 95-105 ppm).

-

Glucopyranose Ring Carbons (C-2 to C-6): Signals typically found between δ 55 and 80 ppm. The C-2 carbon, attached to the nitrogen, will have a characteristic chemical shift.

-

Benzyl Group Carbons: A signal for the benzylic carbon (OCH₂) around δ 70 ppm and aromatic carbon signals between δ 127 and 140 ppm.

-

N-acetyl Group Carbons: A signal for the methyl carbon around δ 23 ppm and a carbonyl carbon signal around δ 170-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectral Data:

-

Molecular Ion Peak: An [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of 311.33 g/mol .

-

Fragmentation: Common fragmentation patterns for glycosides include the cleavage of the glycosidic bond, leading to the observation of fragment ions corresponding to the benzyl group and the glucopyranose ring.

Figure 2: Workflow for the structural elucidation of the synthesized product.

Conclusion

The structural elucidation of this compound relies on a systematic approach involving controlled synthesis followed by rigorous purification and characterization using modern spectroscopic methods. The combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence for the assigned structure, ensuring the purity and identity of this important carbohydrate building block for its use in further synthetic applications. While a specific literature source for the complete raw spectral data was not identified in the conducted search, the established principles of carbohydrate analysis provide a robust framework for its characterization.

Unveiling the Role of CAS 3554-93-6 (Benzyl-α-GalNAc) in Glycobiology and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and therapeutic potential of CAS number 3554-93-6, scientifically known as Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as Benzyl-α-GalNAc). This compound has emerged as a critical tool in glycobiology research and holds promise for applications in drug development, particularly in the field of oncology.

Core Properties of Benzyl-α-GalNAc

Benzyl-α-GalNAc is a synthetic monosaccharide derivative that serves as a potent inhibitor of O-linked glycosylation, a fundamental post-translational modification of proteins. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3554-93-6 |

| IUPAC Name | Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside |

| Synonyms | Benzyl-α-N-acetylgalactosaminide, GalNAc-α-O-benzyl |

| Molecular Formula | C₁₅H₂₁NO₆ |

| Molecular Weight | 311.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 204-208 °C |

| Solubility | Soluble in methanol (10 mg/mL), DMF (10 mg/mL), and DMSO (1 mg/mL). Limited solubility in water. |

| Storage Temperature | -20°C |

Mechanism of Action: Inhibition of O-Glycosylation

The primary biological function of Benzyl-α-GalNAc is its ability to competitively inhibit the elongation of O-linked glycans. O-linked glycosylation is initiated by the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide chain, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).

Benzyl-α-GalNAc acts as a decoy substrate for the enzymes involved in the subsequent elongation of the O-glycan chain. By competing with the natural glycoprotein acceptors, it effectively truncates the biosynthesis of complex O-glycans, leading to an accumulation of shorter, immature glycan structures, such as the Tn antigen (GalNAcα-Ser/Thr) and the T antigen (Galβ1-3GalNAcα-Ser/Thr), on the cell surface.

Applications in Research and Drug Development

The ability of Benzyl-α-GalNAc to modulate O-glycosylation has made it an invaluable tool in various research areas, particularly in cancer biology. Aberrant glycosylation is a hallmark of cancer, and the expression of truncated O-glycans, such as the Tn and sialyl-Tn antigens, is often associated with tumor progression and metastasis.

Studies in Cancer Research

-

Modulation of Mucin Glycosylation: Mucins, heavily O-glycosylated proteins, are often overexpressed in cancer and play a role in tumorigenesis. Benzyl-α-GalNAc has been extensively used to study the impact of mucin glycosylation on cancer cell properties. For instance, treatment of colon and gastric cancer cell lines with Benzyl-α-GalNAc leads to a decrease in the expression of peripheral carbohydrate antigens like sialyl Lewis a and sialyl Lewis x, which are involved in cell adhesion and metastasis, and a corresponding increase in the expression of core region antigens like the T and Tn antigens.[1][2][3]

-

Enhancement of Chemotherapy: Studies have shown that inhibition of O-glycosylation by Benzyl-α-GalNAc can enhance the cytotoxic effects of chemotherapeutic agents. For example, it has been demonstrated to increase the sensitivity of pancreatic cancer cells to 5-fluorouracil.[4]

-

Impact on Metastatic Potential: The alteration of cell surface glycans by Benzyl-α-GalNAc can influence the metastatic potential of cancer cells. In some models, such as B16BL6 melanoma cells, treatment with Benzyl-α-GalNAc has been shown to enhance experimental metastatic ability, suggesting that specific unsialylated O-glycans may be involved in the metastatic process.[5]

Investigation of Cellular Signaling

Glycosylation plays a crucial role in regulating the function of cell surface receptors and signaling molecules. While direct, detailed mechanistic links between Benzyl-α-GalNAc and specific signaling pathways are still under investigation, it is known that the glycosylation status of key receptors can impact their activity.

-

Notch Signaling: The Notch signaling pathway, critical in development and cancer, is regulated by O-glycosylation of its receptors. Alterations in these glycans can affect ligand binding and subsequent signal transduction.[6]

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is a glycoprotein whose signaling is influenced by its glycosylation status. Changes in EGFR glycosylation can affect receptor dimerization, ligand binding, and downstream signaling cascades.[7]

Experimental Protocols

The following provides a general framework for in vitro experiments using Benzyl-α-GalNAc. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Cell Culture Treatment

-

Preparation of Stock Solution: Prepare a stock solution of Benzyl-α-GalNAc in a suitable solvent such as DMSO or methanol. A common stock concentration is 100 mM.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Treatment: Dilute the Benzyl-α-GalNAc stock solution in fresh culture medium to the desired final concentration. A commonly used concentration for inhibiting O-glycosylation is 2 mM.[2][3] For studies investigating its role as a primer for glycan analysis, lower concentrations may be used.

-

Incubation: Incubate the cells with the Benzyl-α-GalNAc-containing medium for the desired period, typically ranging from 24 to 72 hours.

-

Analysis: Following incubation, cells and conditioned media can be harvested for various downstream analyses, such as western blotting, lectin blotting, mass spectrometry, or cell-based assays.

Analysis of Glycosylation Changes

-

Lectin Blotting: To detect changes in specific glycan structures, proteins from cell lysates or conditioned media can be separated by SDS-PAGE, transferred to a membrane, and probed with lectins that recognize specific carbohydrate epitopes (e.g., Peanut Agglutinin (PNA) for the T antigen, Vicia Villosa Agglutinin (VVA) for the Tn antigen).[1][3]

-

Mass Spectrometry: For a detailed structural analysis of O-glycans, mass spectrometry is the method of choice. O-glycans can be released from glycoproteins and analyzed by techniques such as MALDI-TOF or LC-MS to identify and quantify the different glycan structures present.

Synthesis and Characterization

Benzyl-α-GalNAc can be synthesized through various chemical routes. A common method involves the glycosylation of benzyl alcohol with a protected GalNAc donor, followed by deprotection steps.

A general synthetic approach involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside with an appropriate glycosyl donor.[2] The structure and purity of the final product are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Note: Detailed, step-by-step synthesis protocols can be found in the chemical literature and should be performed by trained chemists in a suitable laboratory setting.

Conclusion

Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 3554-93-6) is a powerful tool for studying the complex world of O-linked glycosylation. Its ability to competitively inhibit glycan elongation provides a means to investigate the functional roles of specific glycan structures in a variety of biological processes, from protein trafficking to cell signaling and cancer progression. As our understanding of the glycome's role in health and disease continues to expand, the utility of Benzyl-α-GalNAc as a research tool and a potential lead for therapeutic development is likely to grow. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important molecule.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Inhibition of mucin synthesis by benzyl-alpha-GalNAc in KATO III gastric cancer and Caco-2 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ddtjournal.com [ddtjournal.com]

- 5. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synergistic regulation of Notch signaling by different O-glycans promotes hematopoiesis [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

The Biochemical Actions of Benzyl N-acetyl-alpha-D-galactosaminide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-acetyl-alpha-D-galactosaminide (BGN), a synthetic monosaccharide derivative, serves as a important tool in glycobiology and cancer research. This technical guide provides an in-depth overview of the core biochemical actions of BGN, focusing on its role as a potent inhibitor of O-linked glycosylation. The guide details its mechanism of action, its impact on cellular signaling pathways, and its effects on cancer cell pathophysiology. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to facilitate further research and drug development efforts.

Introduction

O-linked glycosylation is a critical post-translational modification that plays a fundamental role in a myriad of biological processes, including protein folding, stability, cell-cell recognition, and signaling. This process is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). Subsequent elongation of this initial GalNAc residue by various glycosyltransferases leads to the formation of complex O-glycan structures.

Aberrant O-glycosylation is a hallmark of various diseases, most notably cancer, where it is associated with tumor progression, metastasis, and immune evasion. The ability to modulate O-glycosylation pathways is therefore of significant interest for both basic research and therapeutic development. Benzyl N-acetyl-alpha-D-galactosaminide (BGN) has emerged as a key chemical probe for studying and manipulating O-glycosylation. By acting as a competitive inhibitor, BGN provides a means to dissect the functional roles of O-glycans and to explore the therapeutic potential of targeting this pathway.

Mechanism of Action: Inhibition of O-Glycan Elongation

The primary biochemical action of BGN is the competitive inhibition of O-glycan chain elongation. BGN, being an analogue of the initial GalNAc-Ser/Thr structure, can enter cells and act as a substrate for galactosyltransferases. Specifically, it competes with the nascent O-glycan chains for enzymes such as β1,3-galactosyltransferase. This competition leads to the premature termination of O-glycan synthesis.

The consequences of this inhibition are twofold:

-

Accumulation of Truncated O-Glycans: The inhibition of elongation leads to the accumulation of the simple core 1 O-glycan structure, GalNAcα1-O-Ser/Thr, also known as the Tn antigen.

-

Reduction of Complex Sialylated Structures: The synthesis of more complex, branched, and sialylated O-glycans, such as sialyl Lewis A (sLea) and sialyl Lewis X (sLex), is significantly reduced. These structures are crucial ligands for selectins, a family of cell adhesion molecules involved in inflammation and cancer metastasis.

Quantitative Data on the Effects of Benzyl N-acetyl-alpha-D-galactosaminide

| Parameter | Cell Line(s) | BGN Concentration | Observed Effect | Reference(s) |

| Inhibition of Mucin Synthesis | HM7, LS174T | 2 mM | Inhibition of [3H]glucosamine incorporation into mucins. | |

| Alteration of Cell Surface Antigens | HM7 | 2 mM | Increased expression of Tn and T antigens; Decreased expression of sialyl Lea and sialyl Lex. | |

| Cell Adhesion | HM7 | 2 mM | Decreased binding to E-selectin. | |

| Cell Invasion | Suit-2 | 5 mM | Significant decrease in invasive ability. |

Impact on Cellular Pathways and Phenotypes

The inhibition of O-glycosylation by BGN triggers a cascade of downstream effects, impacting cellular signaling and leading to distinct phenotypic changes.

Disruption of Mucin O-Glycosylation Pathway

BGN directly interferes with the mucin O-glycosylation pathway in the Golgi apparatus. By competing for galactosyltransferases, it prevents the extension of the core 1 structure, leading to the expression of truncated O-glycans on mucins and other O-glycosylated proteins.

Perturbation of the Endocytic Pathway and Induction of a Lysosomal Storage Disease-like Phenotype

Prolonged exposure to BGN has been shown to induce a cellular phenotype reminiscent of lysosomal storage diseases. This is attributed to the disruption of the endocytic pathway. While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of BGN metabolites within the endo-lysosomal system impairs the normal trafficking and degradation of cellular components. This leads to the accumulation of glycoproteins in late endosomes and lysosomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical actions of BGN.

Cell Culture and BGN Treatment

-

Cell Lines: Human colon cancer cell lines (e.g., HM7, LS174T) or other cell lines of interest.

-

Culture Medium: Recommended medium for the specific cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

BGN Stock Solution: Prepare a stock solution of BGN (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or culture medium. Filter-sterilize the solution.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach a desired confluency (typically 50-70%).

-

Remove the culture medium and replace it with fresh medium containing the desired final concentration of BGN (typically 1-5 mM).

-

Incubate the cells for the desired period (e.g., 24-72 hours). A vehicle control (medium with PBS or the solvent used for the BGN stock) should be included in parallel.

-

Analysis of Cell Surface Glycans by Lectin Staining

This protocol describes the detection of the Tn antigen using a specific lectin, such as Vicia Villosa Lectin (VVL) or Helix Pomatia Agglutinin (HPA).

-

Cell Preparation:

-

After BGN treatment, wash the cells twice with cold PBS.

-

For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution. For immunofluorescence microscopy, cells can be grown on coverslips.

-

-

Lectin Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Incubate the cells with a fluorescently labeled lectin (e.g., FITC-VVL) at a predetermined optimal concentration in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity.

-

Immunofluorescence Microscopy: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.

-

E-selectin Binding Assay

This assay measures the adhesion of BGN-treated cells to E-selectin, a key interaction in cancer metastasis.

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human E-selectin/CD62E protein (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

-

Cell Labeling and Adhesion:

-

Treat cells with BGN as described in section 5.1.

-

Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Resuspend the labeled cells in binding buffer (e.g., serum-free medium with 1 mM Ca2+/Mg2+).

-

Add a defined number of labeled cells (e.g., 5 x 104 cells/well) to the E-selectin-coated wells.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells with binding buffer to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Transwell Invasion Assay

This assay assesses the effect of BGN on the invasive capacity of cancer cells.

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Coat the upper surface of the membrane with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the gel to solidify at 37°C.

-

-

Cell Seeding and Invasion:

-

Treat cells with BGN as described in section 5.1.

-

Harvest the cells and resuspend them in serum-free medium.

-

Seed a defined number of cells (e.g., 1 x 105 cells) into the upper chamber of the coated Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the invading cells with a staining solution (e.g., crystal violet).

-

Elute the stain and measure the absorbance using a spectrophotometer, or count the number of stained cells in several microscopic fields.

-

Conclusion

Benzyl N-acetyl-alpha-D-galactosaminide is an invaluable tool for the study of O-linked glycosylation and its role in health and disease. Its ability to competitively inhibit O-glycan elongation provides a powerful means to investigate the functional consequences of altered glycosylation. The well-documented effects of BGN on cancer cell adhesion and invasion, coupled with its induction of a lysosomal storage disease-like phenotype, highlight the intricate roles of O-glycans in maintaining cellular homeostasis. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of O-glycosylation and to explore novel therapeutic strategies targeting this fundamental biological process. Further research is warranted to elucidate the precise molecular mechanisms underlying BGN-induced endocytic pathway disruption and to identify specific enzyme inhibitors with therapeutic potential.

A Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a pivotal building block in modern carbohydrate chemistry. The document delves into the historical context of its synthesis, rooted in the foundational principles of glycosylation chemistry. Detailed experimental protocols for its preparation are presented, alongside tabulated quantitative data for clarity and reproducibility. Furthermore, this guide explores the applications of this versatile glycoside as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are crucial for advancements in drug development and glycobiology research.

Introduction

This compound is a synthetic monosaccharide derivative that serves as a fundamental precursor in the assembly of complex glycans. Its structure, featuring a benzyl group at the anomeric position of N-acetylglucosamine (GlcNAc), offers a stable yet readily cleavable protecting group, making it an invaluable tool for synthetic carbohydrate chemists. The alpha-anomeric configuration is crucial for the construction of biologically relevant oligosaccharides. This guide will provide an in-depth exploration of its discovery, synthesis, and applications.

Discovery and History

The synthesis of specific glycosides like this compound is deeply intertwined with the historical development of methods for forming glycosidic bonds. While a singular "discovery" paper for this exact molecule is not readily identifiable in early literature, its synthesis is a direct application of well-established glycosylation principles.

The early 20th century saw the pioneering work of chemists like Wilhelm Koenigs and Edward Knorr, who developed the famed Koenigs-Knorr reaction in 1901.[1][2] This reaction, originally using acetylated glycosyl halides and silver salts, laid the groundwork for stereoselective glycoside synthesis.[1][2] The synthesis of N-acetylglucosamine glycosides, however, presented unique challenges due to the nature of the 2-acetamido group.

Later advancements by figures such as Richard Kuhn , a Nobel laureate recognized for his work on carotenoids and vitamins, significantly contributed to the understanding of carbohydrate chemistry.[3][4] His research in the 1930s and beyond expanded the toolbox for synthesizing complex carbohydrates.[3][4] The development of various activators and protecting group strategies throughout the mid-20th century enabled chemists to control the stereochemical outcome of glycosylation reactions, paving the way for the reliable synthesis of alpha-glycosides like the title compound.

Modern synthetic methods often employ a direct acid-catalyzed glycosylation of N-acetylglucosamine with benzyl alcohol, a testament to the refinement of these historical techniques into more efficient and straightforward procedures.

Synthetic Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct Fischer-type glycosylation of N-acetylglucosamine with benzyl alcohol in the presence of an acid catalyst.

Fischer Glycosylation Method

This method is valued for its operational simplicity and good yield of the desired alpha-anomer.

Experimental Protocol:

-

Reaction Setup: N-Acetylglucosamine (GlcNAc) is dissolved in a minimal amount of benzyl alcohol.

-

Catalyst Addition: A strong acid, such as concentrated hydrochloric acid or a Lewis acid like boron trifluoride etherate, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, typically to around 90°C, for several hours.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is precipitated by the addition of an ether such as diethyl ether. The crude product is then collected by filtration and purified by silica gel chromatography to yield the pure this compound.[5]

Below is a diagram illustrating the general workflow for this synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the Fischer glycosylation synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | N-Acetylglucosamine (GlcNAc) | [5] |

| Reagent | Benzyl Alcohol | [5] |

| Catalyst | Concentrated HCl | [5] |

| Reaction Temperature | 90°C | [5] |

| Reaction Time | 3 hours | [5] |

| Yield | 71% | [5] |

| Physical State | White foam | [5] |

Applications in Research and Development

This compound is not primarily known for its direct biological activity in signaling pathways. Instead, its significance lies in its role as a versatile synthetic intermediate or building block for the construction of complex oligosaccharides and glycoconjugates with important biological functions.

Precursor for Oligosaccharide Synthesis

The benzyl group at the anomeric position serves as a stable protecting group that can be selectively removed by hydrogenolysis. This allows for the elongation of the glycan chain at this position. The free hydroxyl groups at other positions can be selectively protected or functionalized to serve as glycosyl acceptors for the synthesis of disaccharides and larger oligosaccharides. For example, it has been used as a starting material for the synthesis of fragments of mucins and other complex glycans.[2][6]

The diagram below illustrates the role of this compound as a building block in a hypothetical oligosaccharide synthesis.

Distinction from Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN)

It is crucial to distinguish the title compound from its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN). BAGN is a well-known inhibitor of O-linked glycosylation and has been extensively studied for its effects on various biological processes, including mucin synthesis and HIV replication. While structurally similar, the glucopyranoside derivative does not exhibit the same biological activities and is primarily utilized in a synthetic context.

Conclusion

This compound is a cornerstone molecule in the field of synthetic carbohydrate chemistry. Its historical roots in the fundamental principles of glycosylation have led to the development of efficient and reliable synthetic protocols. While not a direct modulator of signaling pathways, its role as a key building block enables the synthesis of complex glycans that are integral to understanding and manipulating biological processes. This technical guide provides researchers and drug development professionals with a comprehensive understanding of this important compound, from its historical context to its practical application in the laboratory.

References

- 1. [Synthesis of 2-acetamido-2-deoxy-6-0-(alpha-D-glucopyranosyl)-alpha-D-galactopyranose and its p-aminophenyl-alpha-glycoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyran osy l)- (1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-ac eta mido- 2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in Glycobiology: An In-depth Technical Guide

A Note on Nomenclature: The compound specified in the query is Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Benzyl-α-GlcNAc). However, the vast majority of scientific literature on the inhibition of mucin-type O-glycosylation refers to its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc) . This document will focus on the well-documented activities of Benzyl-α-GalNAc as a pivotal tool in glycobiology research. While Benzyl-α-GlcNAc is a related biochemical reagent, its role as a specific inhibitor of O-glycosylation is not well-established in the literature[1][2]. Benzyl-α-GalNAc serves as a competitive inhibitor and a decoy substrate in the biosynthesis of O-linked glycans, making it an invaluable resource for researchers, scientists, and drug development professionals[3][4][5].

Core Concepts and Mechanism of Action

Mucin-type O-glycosylation is a fundamental post-translational modification where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues of a protein[6]. This initial step is followed by the sequential addition of other monosaccharides to form complex glycan structures. These O-glycans play crucial roles in protein stability, cell-cell recognition, and signaling.

Benzyl-α-GalNAc functions as a potent inhibitor of O-glycan elongation. Its mechanism of action is twofold:

-

Competitive Inhibition: It acts as a competitive substrate for galactosyltransferases, enzymes responsible for adding galactose residues to the initial GalNAc-Ser/Thr core[7]. By competing with the natural glycoprotein substrates, it hinders the extension of O-glycan chains.

-

Decoy Substrate: Once inside the cell, Benzyl-α-GalNAc can be glycosylated by various glycosyltransferases, forming benzyl-oligosaccharides that are then secreted from the cell[8][9]. This process diverts the glycosylation machinery and its substrates away from the natural protein acceptors.

The primary consequence of Benzyl-α-GalNAc treatment is the truncation of O-glycan chains, leading to an accumulation of immature, shorter glycans on glycoproteins, such as the Tn antigen (GalNAcα1-Ser/Thr) and the T antigen (Galβ1-3GalNAc)[9][10].

Quantitative Data on the Effects of Benzyl-α-GalNAc

The following tables summarize quantitative data from various studies on the effects of Benzyl-α-GalNAc on different cell lines and processes.

| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| KATO III (Gastric Cancer) | 2 mM | Not specified | 82% inhibition of [3H]glucosamine labeling of mucins. | [8] |

| Caco-2 (Colon Cancer) | 2 mM | Not specified | 70% inhibition of [3H]glucosamine labeling of mucins. | [8] |

| HM7 (Colon Cancer) | 2 mM | 2 days | Inhibition of [3H]glucosamine-labeled mucin synthesis. | [9][11] |

| SUIT-2 (Pancreatic Cancer) | 5 mM | 72 hours | Inhibition of mucin O-glycosylation. | [12][13] |

| LX-2 (Hepatic Stellate Cells) | 2, 4 mM | 48 hours | Inhibition of cell proliferation and activation; decreased collagen expression. | [12][13] |

| Capan-1 and HPAF-II (Pancreatic Cancer) | 0.4, 0.8 mg/ml | Not specified | Enhanced antiproliferative activity of 5-Fluorouracil. | [14] |

| HT29-RevMTX10⁻⁶ (Mucus-secreting cells) | 0.5, 1, 2 mM | 20 days | Dose-dependent effects on cell growth, density, and volume. | [15][16][17] |

| PHA-blast target cells (HIV study) | Not specified | Not specified | 7.6-fold increase in the percentage of HIV-infected cells. | [18][19] |

| Parameter | Value | Context | Reference |

| IC50 for glycosylated mucin production | ~1 mM | Human colon cancer cells | [5] |

| Maximum inhibition of mucin production | 90% at 2 mM | Human colon cancer cells (24h treatment) | [5] |

Impact on Cellular Signaling Pathways

Aberrant O-glycosylation is a hallmark of many diseases, including cancer. By altering the glycan structures on cell surface receptors and signaling molecules, Benzyl-α-GalNAc can modulate key signaling pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in cell growth, differentiation, and apoptosis. The glycosylation of TGF-β receptors is essential for their proper function and signaling activity[8][11][20]. Inhibition of O-glycosylation can interfere with TGF-β receptor dimerization and subsequent downstream signaling, potentially affecting processes like the epithelial-to-mesenchymal transition (EMT)[21].

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, survival, and differentiation. Protein glycosylation is known to be important for proper MAPK signaling[3][22]. Dysregulation of glycosylation can lead to aberrant activation or inhibition of the pathway, contributing to diseases like cancer[12].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that governs cell survival, growth, and metabolism. There is a complex interplay between O-GlcNAcylation and the PI3K/Akt/mTOR signaling pathway[1][4][5][23][24]. Alterations in glycosylation can impact the activity of key components in this pathway, influencing cellular processes.

Experimental Protocols

The following are generalized protocols for studying the effects of Benzyl-α-GalNAc on O-glycosylation in cell culture.

General Cell Culture Treatment

Objective: To inhibit O-glycosylation in a chosen cell line using Benzyl-α-GalNAc.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Benzyl-α-GalNAc (stock solution, e.g., 100 mM in DMSO or ethanol)

-

Vehicle control (e.g., DMSO or ethanol)

-

Cell culture plates/flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the treatment medium by diluting the Benzyl-α-GalNAc stock solution to the desired final concentration (e.g., 1-5 mM) in fresh complete medium. Prepare a vehicle control medium with the same concentration of the solvent.

-

Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

After incubation, harvest the cells and/or conditioned medium for downstream analysis.

Analysis of Glycosylation Changes by Lectin Blotting

Objective: To detect changes in specific glycan structures on glycoproteins after Benzyl-α-GalNAc treatment using lectin blotting.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Biotinylated lectins specific for certain glycan structures (e.g., Peanut Agglutinin (PNA) for T antigen, Vicia Villosa Agglutinin (VVA) for Tn antigen)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the biotinylated lectin of choice (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Experimental Workflow for O-Glycosylation Inhibition Study

Applications in Research and Drug Development

Benzyl-α-GalNAc is a cornerstone tool in glycobiology with diverse applications:

-

Functional Studies: By inhibiting O-glycosylation, researchers can elucidate the roles of O-glycans in various biological processes, including protein folding and stability, cell adhesion, and immune recognition[6][20].

-

Cancer Research: Given that altered glycosylation is a hallmark of cancer, Benzyl-α-GalNAc is used to study how these changes contribute to tumor progression, metastasis, and drug resistance[14][25]. It has been shown to enhance the efficacy of chemotherapeutic agents like 5-Fluorouracil[14].

-

Virology: O-glycosylation of viral and host cell proteins can be critical for viral replication and pathogenesis. Benzyl-α-GalNAc has been used to investigate the role of O-glycans in HIV infection[18][19].

-

Drug Development: While Benzyl-α-GalNAc itself has limited therapeutic potential due to the high concentrations required, it serves as a lead compound and a research tool for the development of more potent and specific inhibitors of glycosyltransferases[7].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proper protein glycosylation promotes MAPK signal fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abnormal Protein Glycosylation and Activated PI3K/Akt/mTOR Pathway: Role in Bladder Cancer Prognosis and Targeted Therapeutics | PLOS One [journals.plos.org]

- 5. Item - Schematic representation of membrane protein O-glycosylation and the PI3K/Akt/mTOR pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 6. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biosynthetic Machinery Involved in Aberrant Glycosylation: Promising Targets for Developing of Drugs Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β sensitivity is determined by N-linked glycosylation of the type II TGF-β receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer [protein-cell.net]

- 21. mdpi.com [mdpi.com]

- 22. Glycosylation defects activate filamentous growth Kss1 MAPK and inhibit osmoregulatory Hog1 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signalling transduction of O-GlcNAcylation and PI3K/AKT/mTOR-axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a synthetic building block

An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cornerstone in the synthesis of complex carbohydrates, serving as a versatile building block for the construction of oligosaccharides and glycoconjugates. The strategic placement of a benzyl group at the anomeric position provides robust protection during multi-step syntheses, while the N-acetylglucosamine core is a ubiquitous motif in biologically important glycans. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols for its use, and its application in the context of drug discovery, particularly through the study of O-glycosylation.

Core Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its derivatives are crucial for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 13343-62-9 | C₁₅H₂₁NO₆ | 311.33 | 183-185 |

| Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | 13343-63-0 | C₂₂H₂₅NO₆ | 399.44 | Not Available |

| Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | 3554-93-6 | C₁₅H₂₁NO₆ | 311.33 | 204-208 |

Table 2: ¹H NMR Spectroscopic Data for Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (600 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.51-7.33 | m | - | 10H, Aromatic |

| 5.82 | d | 8.4 | 1H, CONH |

| 5.57 | s | - | 1H, CHPh |

| 4.93 | d | 3.5 | 1H, H-1 |

| 4.93 | d | 12.0 | 1H, CH₂Ph |

| 4.74 | d | 12.0 | 1H, CH₂Ph |

| 4.26-4.23 | m | - | 2H, H-2, H-3 |

| 3.95-3.92 | m | - | 1H, H-4 |

| 3.91-3.84 | m | - | 1H, H-5 |

| 3.75 | t | 10.2 | 1H, H-6' |

| 3.59 | t | 9.0 | 1H, H-6 |

| 1.82 | s | - | 3H, CH₃ |

Synthetic Applications and Experimental Protocols

The strategic use of protecting groups is fundamental in oligosaccharide synthesis. This compound is often first converted to its 4,6-O-benzylidene acetal to mask the C-4 and C-6 hydroxyls, thereby directing glycosylation to the C-3 position.

Experimental Protocol 1: Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside[1]

This protocol details the protection of the C-4 and C-6 hydroxyl groups of this compound.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid

-

Saturated aqueous sodium bicarbonate

-

Hexane

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.4 eq).

-

Stir the mixture at room temperature for 3 hours.

-

Remove the DMF by vacuum distillation.

-

Suspend the resulting white residue in saturated aqueous sodium bicarbonate.

-

Collect the solid by filtration and wash with a mixture of hexanes/ethyl acetate/dichloromethane (4:1:0.5).

-

Dry the product under vacuum. The expected yield is approximately 95%.

Experimental Protocol 2: Koenigs-Knorr Glycosylation using a Benzylidene-Protected Acceptor[2][3]

This protocol outlines a general procedure for the glycosylation of a protected this compound derivative with a glycosyl bromide donor, a classic example of the Koenigs-Knorr reaction.

Materials:

-

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside (Acceptor)

-

2,3,4-Tri-O-acetyl-alpha-D-fucopyranosyl bromide (Donor)

-

Mercuric cyanide (Promoter)

-

Nitromethane

-

Benzene

-

60% Aqueous acetic acid

-

Amberlyst A-26 (OH⁻) anion-exchange resin

-

Methanol

Procedure:

-

Dissolve the acceptor and the glycosyl donor in a 1:1 mixture of nitromethane-benzene.

-

Add powdered mercuric cyanide to the solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction to isolate the protected disaccharide, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside.

-

To remove the benzylidene group, heat the protected disaccharide in 60% aqueous acetic acid.

-

Purify the resulting diol.

-

For deacetylation, treat the diol with Amberlyst A-26 (OH⁻) resin in methanol to yield the final disaccharide.

Role in Drug Development: Inhibition of O-Glycosylation

The galactosyl analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (often referred to as Benzyl-α-GalNAc), is a widely used tool in chemical biology and drug discovery to study the effects of aberrant O-glycosylation. It acts as a competitive inhibitor of O-glycan chain extension.[4] This has significant implications in cancer and virology research.

Mucins, which are heavily O-glycosylated proteins, are often overexpressed on the surface of cancer cells and are implicated in metastasis. By inhibiting the elongation of O-glycans, Benzyl-α-GalNAc can alter the cellular surface, affecting cell adhesion and metastatic potential. Furthermore, studies have shown that this compound can enhance the efficacy of certain chemotherapeutic agents.

In the context of virology, O-glycosylation of host and viral proteins can play a role in the viral life cycle. Research on HIV has demonstrated that inhibition of O-glycosylation with Benzyl-α-GalNAc can increase viral replication and outgrowth in vitro, suggesting that targeting glycosylation pathways may be a viable strategy in antiviral therapy.[4]

The O-Glycosylation Pathway and its Inhibition

The biosynthesis of mucin-type O-glycans is a stepwise process that occurs in the Golgi apparatus. It is initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue of a polypeptide, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). This initial GalNAc can then be extended by various glycosyltransferases to form different core structures, which are further elongated and terminated.

Benzyl-α-GalNAc acts as a mimic of the initial GalNAc-Ser/Thr structure, thereby competing for the enzymes responsible for glycan chain elongation, such as β1,3-galactosyltransferase. This leads to the premature termination of O-glycan synthesis.

Experimental Protocol 3: Mucin Synthesis Inhibition Assay (Glucosamine Labeling)

This protocol provides a general method to assess the inhibition of mucin synthesis in cell culture using radiolabeled glucosamine, a precursor for N-acetylglucosamine.

Materials:

-

Cell line of interest (e.g., a mucin-producing cancer cell line)

-

Cell culture medium and supplements

-

Benzyl-α-GalNAc

-

[³H]-Glucosamine

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Pre-treat the cells with varying concentrations of Benzyl-α-GalNAc for a specified period (e.g., 24 hours).

-

Add [³H]-Glucosamine to the culture medium and incubate for a defined labeling period (e.g., 4-6 hours).

-

Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the total protein content of the cell lysates.

-

Measure the amount of incorporated [³H]-Glucosamine in the cell lysates using a scintillation counter.

-

Normalize the radioactive counts to the total protein concentration to determine the rate of glucosamine incorporation, which serves as a proxy for mucin synthesis. A decrease in incorporation in the presence of Benzyl-α-GalNAc indicates inhibition of O-glycosylation.

Conclusion

This compound is a demonstrably valuable and versatile tool in the arsenal of the synthetic chemist. Its utility extends from the fundamental construction of complex oligosaccharides to the sophisticated modulation of biological pathways in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to further unravel the complexities of the glycoworld and to develop the next generation of carbohydrate-based diagnostics and therapeutics.

References

Spectroscopic Analysis of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates for drug development. Due to the limited availability of complete, published spectroscopic data for the title compound, this guide presents data for the closely related C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for comparative purposes. The structural difference lies in the orientation of the hydroxyl group at the C-4 position of the pyranose ring. Additionally, representative data for a protected derivative of the target glucose compound is included to provide further insight into expected spectral features.

Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Table 1: ¹H NMR Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.95 | d | 3.5 |

| H-2 | 4.10 | dd | 3.5, 11.0 |

| H-3 | 3.95 | dd | 3.0, 11.0 |

| H-4 | 3.85 | d | 3.0 |

| H-5 | 3.75 | t | 6.5 |

| H-6a | 3.65 | dd | 6.5, 11.5 |

| H-6b | 3.60 | dd | 6.5, 11.5 |

| CH₂ (benzyl) | 4.70, 4.50 | d, d | 12.0 |

| C₆H₅ (benzyl) | 7.30-7.45 | m | |

| CH₃ (acetyl) | 2.05 | s |

Disclaimer: Data is for the C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and serves as an approximation.

Table 2: ¹³C NMR Data of a Protected Derivative: BENZYL-2-ACETAMIDO-3,6-DI-O-BENZOYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

| Carbon | Chemical Shift (ppm) |

| C-1 | 96.5 |

| C-2 | 52.5 |

| C-3 | 72.0 |

| C-4 | 69.0 |

| C-5 | 71.5 |

| C-6 | 63.5 |

| CH₂ (benzyl) | 70.5 |

| C (aromatic, benzyl) | 128.0-137.0 |

| C=O (acetyl) | 173.0 |

| CH₃ (acetyl) | 23.0 |

| C=O (benzoyl) | 166.0, 167.0 |

| C (aromatic, benzoyl) | 128.5-133.5 |

Note: This data is for a protected derivative and chemical shifts will differ in the unprotected target compound.

Table 3: IR Spectroscopic Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 3280 | Medium | N-H stretching (amide) |

| 3030 | Weak | C-H stretching (aromatic) |

| 2920 | Medium | C-H stretching (aliphatic) |

| 1640 | Strong | C=O stretching (Amide I) |

| 1550 | Strong | N-H bending (Amide II) |

| 1070 | Strong | C-O stretching |

| 740, 695 | Medium | C-H bending (aromatic) |

Disclaimer: Data is for the C-4 epimer and serves as an approximation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the carbohydrate sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

The choice of solvent is crucial to avoid overlapping signals with the analyte protons. For compounds with exchangeable protons (OH, NH), D₂O is often used, which results in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 300, 400, or 500 MHz spectrometer.

-

A standard single-pulse experiment is typically performed.

-

Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.

-

The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of this compound with key NMR assignments.